A Comprehensive Technical Guide to 5-Chloro-2-fluoro-4-(trifluoromethyl)benzaldehyde (CAS 134099-32-4): Synthesis, Reactivity, and Applications in Modern Organic Chemistry
A Comprehensive Technical Guide to 5-Chloro-2-fluoro-4-(trifluoromethyl)benzaldehyde (CAS 134099-32-4): Synthesis, Reactivity, and Applications in Modern Organic Chemistry
Introduction & Executive Summary
1.1 Chemical Identity
5-Chloro-2-fluoro-4-(trifluoromethyl)benzaldehyde is a polysubstituted aromatic aldehyde, a key building block in the synthesis of complex organic molecules. Its unique substitution pattern, featuring a reactive aldehyde group alongside three distinct halogen-containing moieties, makes it a valuable intermediate in medicinal chemistry and materials science.
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IUPAC Name: 5-Chloro-2-fluoro-4-(trifluoromethyl)benzaldehyde
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CAS Number: 134099-32-4
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Molecular Formula: C₈H₃ClF₄O
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Molecular Weight: 226.56 g/mol
1.2 Molecular Overview
The reactivity of this molecule is dictated by the interplay of its functional groups. The aldehyde group serves as the primary site for nucleophilic attack and a wide range of condensation reactions. The aromatic ring is heavily influenced by the electron-withdrawing effects of the chloro, fluoro, and trifluoromethyl groups. This electronic profile deactivates the ring towards electrophilic aromatic substitution but significantly activates it for nucleophilic aromatic substitution (SNAr), particularly at the chlorine-bearing carbon. The trifluoromethyl group, in particular, is a strong electron-withdrawing substituent that enhances the electrophilicity of the aldehyde and activates the aromatic ring.[1]
1.3 Significance and Applications at a Glance
5-Chloro-2-fluoro-4-(trifluoromethyl)benzaldehyde is a crucial intermediate in the synthesis of high-value compounds. Its trifluoromethyl-substituted aromatic core is a common feature in many pharmaceuticals and agrochemicals.[2] The presence of chlorine and fluorine atoms provides additional handles for synthetic modification, allowing for the construction of diverse molecular architectures.[3][4] This compound is particularly important in the development of kinase inhibitors and other targeted therapies in drug discovery.
Physicochemical Properties and Characterization
2.1 Core Properties
A summary of the key physicochemical properties of 5-Chloro-2-fluoro-4-(trifluoromethyl)benzaldehyde is presented in the table below.
| Property | Value |
| Molecular Formula | C₈H₃ClF₄O |
| Molecular Weight | 226.56 g/mol |
| Appearance | Clear, Colorless Liquid |
| Boiling Point | 42-44 °C at 1.5 mmHg[5] |
| Density | 1.435 g/mL at 25 °C[5] |
| Refractive Index (n20/D) | 1.488[5] |
2.2 Spectroscopic Profile
The spectroscopic data for 5-Chloro-2-fluoro-4-(trifluoromethyl)benzaldehyde provides a unique "fingerprint" for its identification and characterization.
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¹H NMR Spectroscopy: The proton NMR spectrum is expected to show two distinct signals in the aromatic region, corresponding to the two protons on the benzene ring. The aldehyde proton will appear as a singlet further downfield, typically in the range of 9.5-10.5 ppm. The chemical shifts and coupling patterns of the aromatic protons are influenced by the surrounding electron-withdrawing groups.
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¹³C NMR Spectroscopy: The carbon NMR spectrum will exhibit signals for the eight carbon atoms in the molecule. The carbonyl carbon of the aldehyde will be the most downfield signal. The carbons attached to the fluorine and trifluoromethyl groups will show characteristic splitting patterns due to C-F coupling.
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¹⁹F NMR Spectroscopy: The fluorine NMR spectrum is a powerful tool for characterizing this molecule. It will show two distinct signals: one for the single fluorine atom attached to the ring and another for the three equivalent fluorine atoms of the trifluoromethyl group.
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Infrared (IR) Spectroscopy: The IR spectrum will display a strong absorption band characteristic of the aldehyde C=O stretch, typically around 1700 cm⁻¹. Other notable absorptions will include C-F and C-Cl stretching frequencies.
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Mass Spectrometry (MS): Mass spectrometry will show a molecular ion peak corresponding to the molecular weight of the compound, along with a characteristic isotopic pattern due to the presence of a chlorine atom.
Synthesis and Manufacturing Insights
3.1 Retrosynthetic Analysis
A logical retrosynthetic approach to 5-Chloro-2-fluoro-4-(trifluoromethyl)benzaldehyde involves disconnecting the aldehyde group to reveal a more readily available starting material. This can be envisioned through two primary pathways: formylation of a substituted benzene or oxidation of a corresponding benzyl alcohol or halide.
Caption: Workflow for a typical reductive amination reaction.
Detailed Protocol for Reductive Amination:
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To a solution of 5-Chloro-2-fluoro-4-(trifluoromethyl)benzaldehyde (1.0 eq) and a primary or secondary amine (1.1 eq) in a suitable solvent (e.g., dichloromethane or 1,2-dichloroethane) is added a catalytic amount of acetic acid.
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The mixture is stirred at room temperature for 30-60 minutes to facilitate imine/iminium ion formation.
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A mild reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) is added portion-wise. [6]4. The reaction is stirred at room temperature until completion, as monitored by TLC or LC-MS.
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Upon completion, the reaction is quenched with a saturated aqueous solution of sodium bicarbonate.
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The organic layer is separated, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
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The crude product is purified by column chromatography to yield the desired substituted benzylamine.
4.1.2 Other Aldehyde Transformations
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Wittig Reaction: Conversion of the aldehyde to an alkene using a phosphorus ylide.
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Grignard/Organolithium Addition: Formation of a secondary alcohol by reaction with an organometallic reagent.
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Oxidation: Conversion to the corresponding carboxylic acid using strong oxidizing agents like potassium permanganate or Jones reagent.
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Reduction: Formation of the corresponding benzyl alcohol using reducing agents like sodium borohydride.
4.2 Aromatic Ring Reactivity
4.2.1 Nucleophilic Aromatic Substitution (SNAr)
The presence of strong electron-withdrawing groups (F, Cl, CF₃) ortho and para to each other makes the aromatic ring susceptible to nucleophilic attack. [7][8]The chlorine atom at the 5-position is particularly activated for displacement by a variety of nucleophiles, such as amines, alkoxides, and thiolates. The rate of SNAr is enhanced by the ability of the electron-withdrawing groups to stabilize the negatively charged intermediate (Meisenheimer complex). [9]
Handling, Safety, and Storage
5.1 Material Safety Data Sheet (MSDS) Synopsis
This compound is considered hazardous. [10]It is harmful if swallowed and causes skin and eye irritation. [11][12]It may also cause respiratory irritation. [12] 5.2 Recommended Handling Procedures
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Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat. [11][13]* Ventilation: Handle this compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors. [13]* Handling: Avoid contact with skin, eyes, and clothing. [13]Do not ingest or inhale. Wash hands thoroughly after handling.
5.3 Storage and Stability
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Storage Conditions: Store in a tightly sealed container in a cool, dry, and well-ventilated place. Keep away from heat, sparks, and open flames.
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Incompatibilities: Avoid contact with strong oxidizing agents, strong bases, and strong reducing agents.
Conclusion and Future Outlook
5-Chloro-2-fluoro-4-(trifluoromethyl)benzaldehyde is a highly versatile and valuable building block in modern organic synthesis. Its unique combination of a reactive aldehyde and an electron-deficient aromatic ring provides chemists with a powerful tool for constructing complex molecules with desirable biological and material properties. The trifluoromethyl group, in particular, continues to be a sought-after moiety in drug design for its ability to enhance metabolic stability and binding affinity. [2]As the demand for sophisticated organic molecules grows, the importance of intermediates like 5-Chloro-2-fluoro-4-(trifluoromethyl)benzaldehyde in both academic research and industrial applications is set to increase.
References
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